![molecular formula C17H23N3O2 B14330765 2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- CAS No. 111119-07-4](/img/structure/B14330765.png)
2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- is a complex organic compound that features a pyrrolidinedione core structure with a piperazine and phenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- typically involves the reaction of 2,5-pyrrolidinedione with 1-(3-bromopropyl)-4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, incorporating continuous flow techniques and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
2,5-Pyrrolidinedione, 1-methyl-:
2,5-Pyrrolidinedione, 1-ethyl-:
Uniqueness
2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- is unique due to its combination of a pyrrolidinedione core with a piperazine and phenyl group, which imparts distinct biological activities and potential therapeutic applications not seen in simpler analogs.
属性
CAS 编号 |
111119-07-4 |
|---|---|
分子式 |
C17H23N3O2 |
分子量 |
301.4 g/mol |
IUPAC 名称 |
1-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H23N3O2/c21-16-7-8-17(22)20(16)10-4-9-18-11-13-19(14-12-18)15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2 |
InChI 键 |
IAQXKYPKBQRWMT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


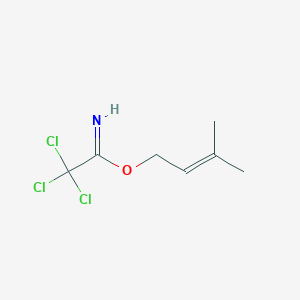
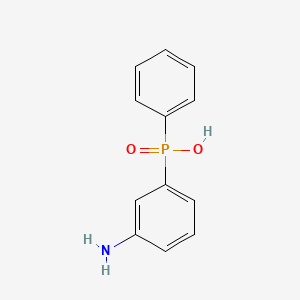
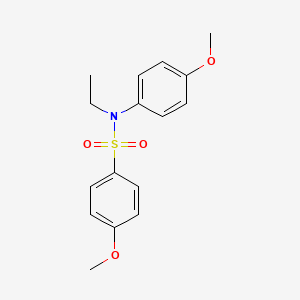
![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)
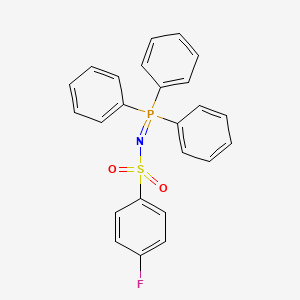
![Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]-](/img/structure/B14330714.png)
![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)
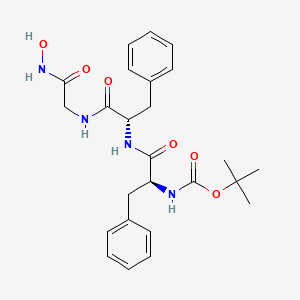
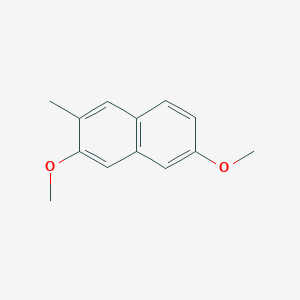
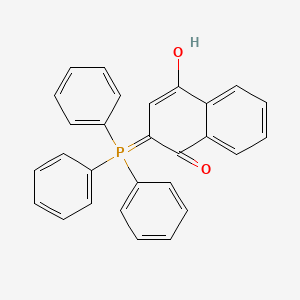
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
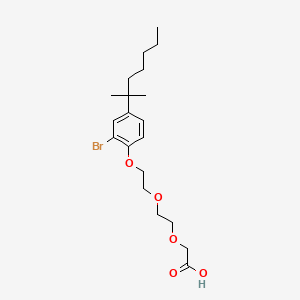
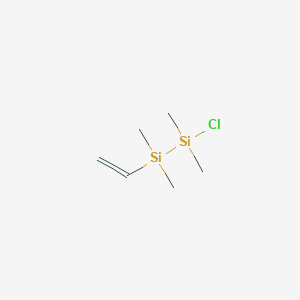
![Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane](/img/structure/B14330758.png)
